molecular formula C18H21F2N5O B4375233 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4375233
M. Wt: 361.4 g/mol
InChI Key: XZSHVSZKXUWOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-adamantylamine with a pyrazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound .

Chemical Reactions Analysis

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to the observed biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or blocking receptor signaling pathways .

Comparison with Similar Compounds

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

    N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: This compound is another synthetic cannabinoid with a similar adamantyl moiety but different functional groups.

    1-phenylpyrazoles: These compounds, such as fipronil and ethiprole, are known for their insecticidal activity and have different substituents on the pyrazole ring.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O/c19-17(20)25-14(1-3-21-25)16(26)22-15-2-4-24(23-15)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,17H,5-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSHVSZKXUWOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=NN5C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.